molecular formula C19H19NO3S2 B2743408 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide CAS No. 2097890-90-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide

Cat. No.: B2743408
CAS No.: 2097890-90-7
M. Wt: 373.49
InChI Key: LUEWMRSNDVKNSD-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide is a structurally complex molecule featuring a bithiophene core, a hydroxyethyl group, and a phenoxypropanamide moiety.

  • Structural Features: Bithiophene backbone: The 2,2'-bithiophene unit is known for its conjugated π-system, which contributes to electronic properties useful in materials science and bioactive molecules . Phenoxypropanamide linkage: The amide bond suggests stability under physiological conditions, while the phenoxy group may influence lipophilicity and receptor binding .
  • Potential Applications: Pharmaceuticals: Bithiophene derivatives exhibit anti-inflammatory, antiviral, and antitumor activities . Materials Science: Conjugated bithiophenes are used in organic electronics, such as near-infrared emitters and polymers .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-13(23-14-6-3-2-4-7-14)19(22)20-12-15(21)16-9-10-18(25-16)17-8-5-11-24-17/h2-11,13,15,21H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWMRSNDVKNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a bithiophene derivative with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

Another approach involves the use of high-pressure activated reactions and various types of cycloaddition and dihydroamination

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the bithiophene core.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or hydroxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The bithiophene core can interact with electron-rich or electron-deficient sites, facilitating charge transfer processes. This makes it useful in organic electronics where efficient charge transport is crucial .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Biological/Material Properties Applications References
Target Compound 2,2'-Bithiophene Hydroxyethyl, phenoxypropanamide Potential anti-inflammatory Pharmaceuticals
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) 2,2'-Bithiophene Hydroxybutynyl Anti-inflammatory (NO inhibition) Medicinal chemistry
2,2’-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] Azo-propionamide Hydroxyethyl, azo group Water-soluble initiator Polymerization
Flurbiprofen-amphetamine hybrid Biphenyl Fluoro, amide Hybrid drug candidate Analgesic/anti-inflammatory
BAI3 (Polymeric bithiophene) Diindolo-naphthyridine Alkyl-thiophene Near-infrared emission Organic electronics

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to alkyl-substituted bithiophenes (e.g., BAI3) but less than ionic azoamidines (e.g., 2,2’-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]) .
  • Stability : The amide bond provides hydrolytic stability under physiological conditions, whereas azo compounds degrade under heat/light .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide is a complex organic compound with significant potential in biological applications. This compound features a unique structure that includes a bithiophene moiety, a hydroxyethyl group, and a phenoxypropanamide functional group. The biological activity of this compound is of particular interest due to its interactions with various molecular targets, which may lead to therapeutic applications.

Molecular Structure

  • Molecular Formula : C19H18N2O3S2
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 2097901-15-8

Key Characteristics

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
SolubilityVaries with solvent

The biological activity of this compound primarily involves:

  • π–π Stacking Interactions : The bithiophene moiety facilitates stacking interactions with nucleic acids and proteins, enhancing binding affinity.
  • Hydrogen Bonding : The hydroxyethyl and amide groups can engage in hydrogen bonding with biological macromolecules, potentially influencing their conformation and activity.

Target Interactions

Research indicates that this compound may interact with specific receptors or enzymes, modulating their functions. These interactions could lead to various biological effects, including:

  • Anticancer activity
  • Antimicrobial properties
  • Modulation of ion channels

Case Studies

  • Anticancer Activity : In a study examining the effects of thiophene derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
  • Antimicrobial Properties : Another study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a novel antimicrobial agent. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis in neuronal cells.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cells while sparing normal cells, indicating selective toxicity.

In Vivo Studies

Animal models have shown that administration of this compound can lead to reduced tumor growth rates and improved survival outcomes in treated groups compared to controls.

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